molecular formula C5H2ClN3OS B8596631 5-Chloro-thiophene-2-carbonyl azide

5-Chloro-thiophene-2-carbonyl azide

Cat. No.: B8596631
M. Wt: 187.61 g/mol
InChI Key: APBUXOCTCHJEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-thiophene-2-carbonyl azide is a useful research compound. Its molecular formula is C5H2ClN3OS and its molecular weight is 187.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H2ClN3OS

Molecular Weight

187.61 g/mol

IUPAC Name

5-chlorothiophene-2-carbonyl azide

InChI

InChI=1S/C5H2ClN3OS/c6-4-2-1-3(11-4)5(10)8-9-7/h1-2H

InChI Key

APBUXOCTCHJEFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-thiophene-carboxylic acid (5.00 g, 30.7 mmol) in 130 mL of acetone is added Et3N (4.29 mL, 30.7 mmol). The mixture is cooled to 0° C. and ethyl chloroformate (3.23 mL, 33.8 mmol) is added. The mixture is stirred at 0° C. for 1 h and sodium azide (3.40 g, 52.3 mmol) is added. The mixture is stirred at 0° C. for 2 h, then poured into 300 mL of ice water and the aqueous layer is extracted with CH2Cl2 (2×). The combined organics are washed with water (2×) and brine, then dried, filtered and concentrated. The crude residue is purified via flash column chromatography eluting with 10% EtOAc/hexanes to provide the title compound (3.00 g, 16.0 mmol) as a white solid. 1H NMR (CDCl3, 300 MHz) δ7.67 (d, 1H), 6.99 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.